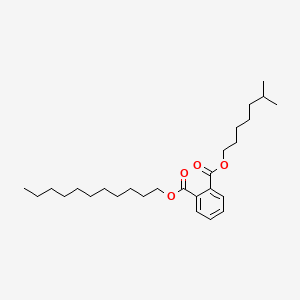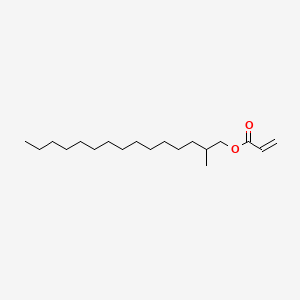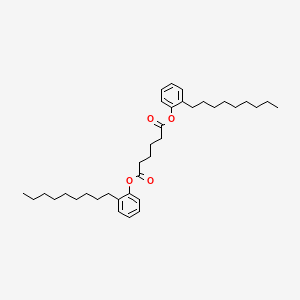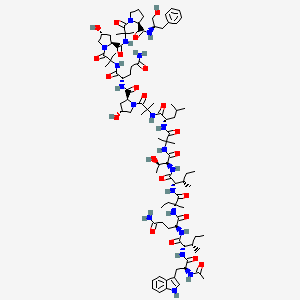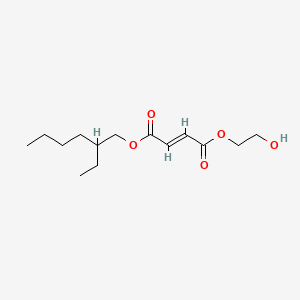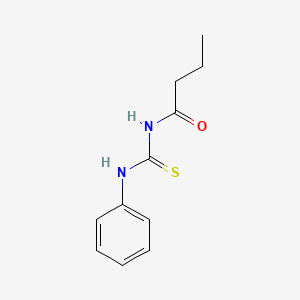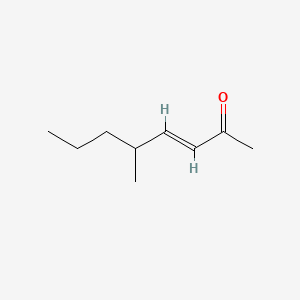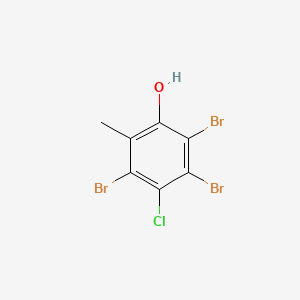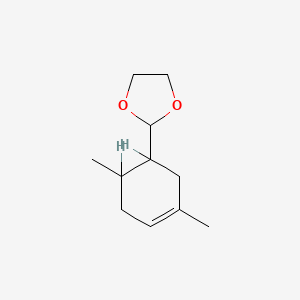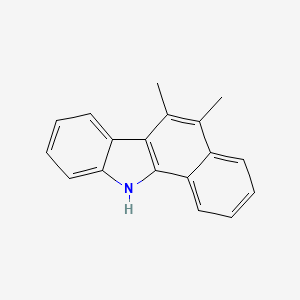
Benzocarbazole, dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzocarbazole, dimethyl- is a nitrogen-containing aromatic heterocycle that belongs to the carbazole family. These compounds are known for their π-excessive aromaticity and are widely studied due to their presence in natural products, alkaloids, and medicinally active compounds . Benzocarbazole derivatives have gained significant attention in organic chemistry and materials science for their unique electronic and photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzocarbazole, dimethyl- typically involves benzannulation strategies. These methods include both classical and non-classical approaches to construct the carbazole core. One common method is the intramolecular cyclization of 3-cyanoacetamide pyrroles using an AC-SO3H catalyst . This method is effective for synthesizing benzo[a]carbazole frameworks through intramolecular cyclization.
Industrial Production Methods: Industrial production of benzocarbazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of specific catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: Benzocarbazole, dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various alkylated or halogenated derivatives .
科学的研究の応用
Benzocarbazole, dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of benzocarbazole, dimethyl- involves its interaction with molecular targets and pathways. In the context of DSSCs, it acts as a sensitizer, facilitating electron injection into the titanium dioxide (TiO2) interface . The compound’s electronic structure and intramolecular charge transfer properties play a crucial role in its effectiveness as a sensitizer.
類似化合物との比較
Carbazole: A parent compound with a similar structure but without the benzene ring fusion.
Indolocarbazole: Contains an indole moiety fused with a carbazole core.
Carboline: Another nitrogen-containing heterocycle with a different ring structure.
Uniqueness: Benzocarbazole, dimethyl- is unique due to its specific electronic and photophysical properties, which make it suitable for applications in optoelectronic devices and solar cells . Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.
特性
CAS番号 |
64859-55-8 |
|---|---|
分子式 |
C18H15N |
分子量 |
245.3 g/mol |
IUPAC名 |
5,6-dimethyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C18H15N/c1-11-12(2)17-15-9-5-6-10-16(15)19-18(17)14-8-4-3-7-13(11)14/h3-10,19H,1-2H3 |
InChIキー |
IUUXXLSAGIAZJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C3=CC=CC=C13)NC4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



